2-Methyl-5-octyn-4-ol

GC-MS Chromatography Natural Product Chemistry Propolis Analysis

2-Methyl-5-octyn-4-ol (CAS 60657-70-7) is a C9 alkynol, an acetylenic alcohol containing both a hydroxyl (-OH) group and an internal carbon-carbon triple bond (C≡C). It is a secondary alcohol with the alkyne at the 5-position and a methyl branch at the 2-position.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 60657-70-7
Cat. No. B1597420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-octyn-4-ol
CAS60657-70-7
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCCC#CC(CC(C)C)O
InChIInChI=1S/C9H16O/c1-4-5-6-9(10)7-8(2)3/h8-10H,4,7H2,1-3H3
InChIKeyYBGQRUFRRPFNKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-Methyl-5-octyn-4-ol (CAS 60657-70-7): Baseline for an Acetylenic Alcohol Intermediate


2-Methyl-5-octyn-4-ol (CAS 60657-70-7) is a C9 alkynol, an acetylenic alcohol containing both a hydroxyl (-OH) group and an internal carbon-carbon triple bond (C≡C) . It is a secondary alcohol with the alkyne at the 5-position and a methyl branch at the 2-position. A naturally occurring, colorless to pale yellow liquid , it has been positively identified as a minor volatile constituent in propolis extract via GC-MS and confirmed by 1H and 13C NMR spectroscopy [1]. It is commercially available, typically at 97% purity, for research and development purposes .

Why Substitute a 2-Methyl-5-octyn-4-ol Standard? The Risks of Structural Isomerism


Simple substitution of 2-Methyl-5-octyn-4-ol with another C9H16O alkynol isomer is not chemically valid. The specific position of the internal alkyne at C-5 and the secondary alcohol at C-4, combined with the methyl branch at C-2, dictates its distinct chromatographic, spectroscopic, and physicochemical profile. For instance, its specific 13C NMR signals for the internal alkyne carbons (72.93 and 73.01 ppm) and the secondary alcohol carbon (77.31 ppm) are a direct consequence of this substitution pattern [1]. Furthermore, its unique structure results in a characteristic GC retention time (2.538 min under specific conditions), which is distinct from other compounds, even those with the same molecular formula [1]. These are not just identifiers; they control how the molecule functions as a synthetic intermediate or analytical standard, making the choice of this exact isomer critical for reproducibility.

Head-to-Head Quantitative Evidence Supporting 2-Methyl-5-octyn-4-ol Selection


Verified GC-MS Fingerprint: Differentiating 2-Methyl-5-octyn-4-ol in Propolis Extract

In a GC-MS analysis of a complex natural product mixture (propolis extract), 2-Methyl-5-octyn-4-ol is unambiguously differentiated from co-occurring volatiles by its specific retention time (RT) of 2.538 minutes and constitutes 0.72% of the total peak area [1]. This RT is directly compared to other identified compounds in the same analysis, such as 2-Cyclopenten-1-one, 3-methyl- (RT 2.535, 1.99% area) and 2-Hexanone, 6-hydroxy- (RT 2.640, 0.82% area), confirming its distinct chromatographic behavior. This specific RT and peak identity can serve as a validated reference for future GC-MS analyses of similar matrices.

GC-MS Chromatography Natural Product Chemistry Propolis Analysis

13C NMR Signature: Confirming Internal Alkyne and Secondary Alcohol Identity

The internal alkyne functionality of 2-Methyl-5-octyn-4-ol is definitively characterized by two distinct 13C NMR signals at 72.93 and 73.01 ppm, which fall within the expected 65-90 ppm range for internal alkyne carbons [1]. This is distinct from a terminal alkyne, which would show different shifts. Furthermore, the carbon bearing the secondary alcohol exhibits a signal at 77.31 ppm, which is characteristic of a C-OH group and falls within the 40-80 ppm range for such carbons [1]. This complete NMR signature provides a powerful tool for structural confirmation, directly differentiating it from other alkynol isomers that would exhibit different chemical shifts.

13C NMR Spectroscopy Structural Elucidation Alkyne Characterization

Physicochemical Profile: Boiling Point and Density Differentiation from Isomeric Alkynols

The predicted physicochemical properties of 2-Methyl-5-octyn-4-ol, including a boiling point of 171.8±8.0 °C at 760 mmHg and a density of 0.855 g/cm³ [REFS-1, REFS-2], differentiate it from other C9H16O alkynol isomers. For comparison, the isomer 3,6-dimethyl-1-heptyn-3-ol (a tertiary, terminal alkynol) has a reported boiling point of 168.65 °C and a density of 0.883 g/cm³. This difference in boiling point and density, stemming from the different positions of the alcohol and alkyne groups and the presence of a terminal alkyne, is critical for selecting appropriate purification methods (e.g., fractional distillation) and storage conditions.

Physicochemical Properties Chemical Engineering Process Chemistry

Experimental Aquatic Toxicity Data: A Key Differentiator for Environmental Risk Assessment

A measured toxicological endpoint is available for 2-Methyl-5-octyn-4-ol. Its 2-day population growth impairment to the aquatic organism Tetrahymena pyriformis has an experimental pIGC50 value of 0.40 [log(1/IGC50) in L/mmol] [1]. This value provides a quantitative baseline for its aquatic toxicity profile. A QSAR model prediction for this compound, based on a training set of all alcohols, gives a slightly lower value of 0.31 [1]. The availability of this specific experimental toxicity data, in contrast to many closely related alkynols where only predicted data may exist, provides a higher-confidence data point for environmental risk assessment and regulatory compliance documentation.

Aquatic Toxicology Environmental Safety Structure-Activity Relationship

Defined Application Scenarios for 2-Methyl-5-octyn-4-ol Based on Verifiable Evidence


Certified Reference Standard for Propolis Extract Authentication

The unambiguous GC-MS reference data (RT 2.538 min, 0.72% area) and comprehensive 13C NMR signature (C≡C at 72.93/73.01 ppm; C-OH at 77.31 ppm) established for this compound in propolis extract [1] make it an ideal, positively-identified analytical standard. A quality control or natural product research lab can use this data to confidently track this specific compound in complex botanical matrices, ensuring batch-to-batch consistency of propolis-based therapeutics, which is a task impossible with a generic alkynol standard.

Regioselective Synthesis: A Chiral Building Block with a Predictable Reactivity Profile

The specific combination of a secondary alcohol and an internal alkyne in 2-Methyl-5-octyn-4-ol opens distinct synthetic pathways. For instance, its reactivity as a pro-electrophile [2] can be leveraged in nucleophilic addition or coupling reactions to build complex molecules. The precise structural features, as confirmed by the distinct NMR shifts [1], guarantee that the desired regio- and stereochemical outcome in subsequent reactions (e.g., directed hydrogenation, epoxidation) can be reliably reproduced, something that cannot be assumed when substituting with a similar, but structurally different, alkynol.

Benchmark in Environmental Toxicology: A Model Compound for Alkynol SAR Studies

The established experimental aquatic toxicity value (pIGC50 = 0.40) for this compound [3] gives it a distinct advantage in early-stage environmental safety screening over other novel alkynol candidates that lack experimental data. A researcher investigating the structure-activity relationship of alkynols' environmental impact can use this data point as a reliable benchmark. This facilitates a data-driven selection when designing a series of candidates, where a known, moderate toxicity profile might be preferred over an unknown one for initial process development.

Process Chemistry R&D: A Characterized Building Block for Scalable Route Design

The documented physicochemical properties, including a boiling point of 171.8 °C and density of 0.855 g/cm³ , are essential for designing safe and efficient laboratory and pilot-scale processes. A process chemist can use these values to predict the compound's behavior during distillation, extraction, and recovery. Selecting 2-Methyl-5-octyn-4-ol based on this characterized profile reduces the risk of unexpected process deviations compared to using an uncharacterized or poorly characterized alkynol isomer, directly impacting process safety and cost-of-goods calculations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-5-octyn-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.